![molecular formula C9H6F2N2O2S B2590466 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 126767-57-5](/img/structure/B2590466.png)
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol (DFMOX) is a compound of interest due to its potential applications in scientific research. It is a sulfur-containing heterocyclic compound that has been studied for its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Additionally, this paper will discuss future directions for the use of DFMOX in scientific research.
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrating significant antimicrobial activity against a range of microbial species. This research highlights the potential of 1,3,4-oxadiazole compounds, including those structurally related to 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol, in antimicrobial applications. The compounds showed variable activity levels against selected microbes, with some showing comparable or superior effectiveness to standard reference drugs. Notably, certain derivatives exhibited minimal toxicity, suggesting their suitability for further biological evaluations (Gul et al., 2017).
Spectral and Biological Investigation
Another study conducted spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol, showcasing its antimicrobial activity against various bacteria and fungi. This work underscores the antimicrobial potential of 1,3,4-oxadiazole derivatives, indicating a promising avenue for developing new antimicrobial agents (R. et al., 2017).
Inhibition of trans-Cinnamate 4-Hydroxylase
Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols, akin in structure to 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol, could inhibit trans-cinnamate 4-hydroxylase, a plant enzyme. This inhibition suggests the potential use of these compounds in agricultural applications, possibly affecting plant growth and defense mechanisms (Yamada et al., 2004).
Synthesis and Application Trials
The synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds through the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds was detailed by Yang et al. (2007). This study not only expands on the synthetic methodologies involving fluorinated oxadiazole derivatives but also opens pathways for the creation of novel compounds with potential application in material science and pharmaceutical research (Yang et al., 2007).
Theoretical and Vibrational Studies
A theoretical study on 5-phenyl-1,3,4-oxadiazole-2-thiol by Romano et al. (2012) utilized DFT calculations and IR spectrum analysis to understand its structural and vibrational characteristics. Insights from this research could aid in the identification and development of new 1,3,4-oxadiazole derivatives with tailored physical and chemical properties for various scientific applications (Romano et al., 2012).
Propriétés
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-8(11)14-6-3-1-5(2-4-6)7-12-13-9(16)15-7/h1-4,8H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVVHDDSXRZOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


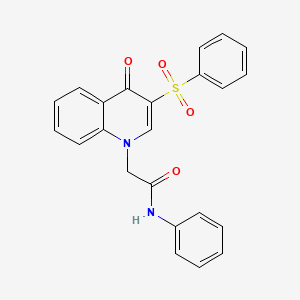
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2590390.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
![Imidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B2590392.png)
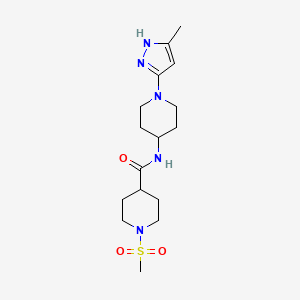
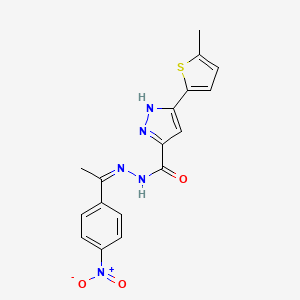
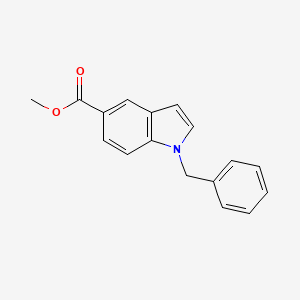
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2590400.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
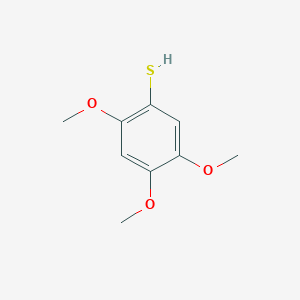
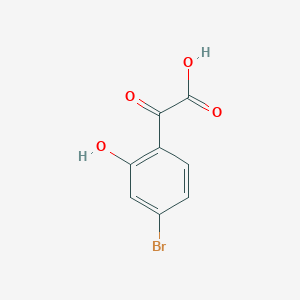
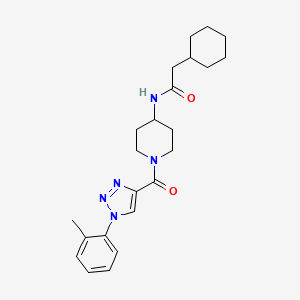
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)